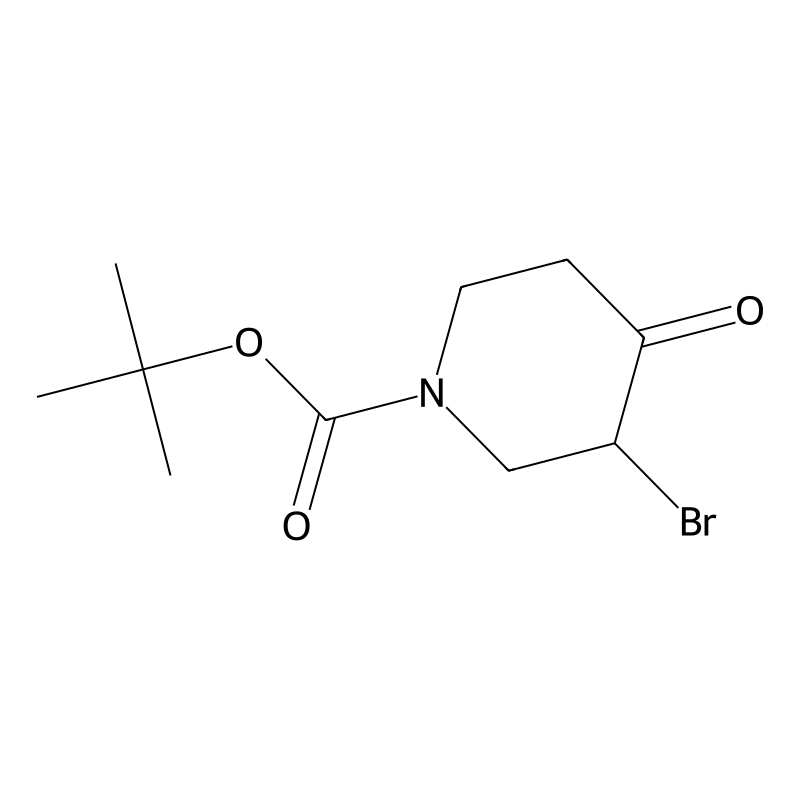

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Heterocyclic Synthesis:

Piperidine Derivatives

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate serves as a valuable starting material for the synthesis of diverse piperidine derivatives, which are a class of nitrogen-containing heterocyclic rings found in numerous natural products and pharmaceuticals. [] The bromo group and the carbonyl group on the molecule allow for further functionalization through various chemical reactions, enabling the creation of complex piperidine structures with desired properties.

Other Heterocycles

Beyond piperidines, the compound can also be employed as a building block in the synthesis of other heterocyclic scaffolds, such as pyridines, pyrrolidines, and pyrazoles. [, ] Its versatility lies in the ability to selectively modify different functional groups on the molecule, leading to the formation of a wide range of heterocyclic structures with potential applications in drug discovery and material science.

Investigational Studies:

Enzyme Inhibition

Studies have explored the potential of Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate and its derivatives as inhibitors of various enzymes, including kinases and proteases, which are involved in numerous biological processes. [, ] These investigations aim to identify compounds with therapeutic potential for diseases associated with dysregulation of these enzymes.

Antimicrobial Activity

Research has also been conducted to evaluate the potential antimicrobial activity of Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate and its derivatives. While the results are preliminary, they suggest that the compound may hold promise for the development of novel antimicrobial agents.

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H16BrNO3 and a molecular weight of approximately 278.14 g/mol. It features a piperidine ring substituted with a bromine atom and a tert-butyl ester group. The compound is typically solid at room temperature and is stored under cool conditions to maintain its stability .

Boc-3-bromopiperidin-4-one itself is not typically studied for its mechanism of action. However, the piperidine ring structure is present in many biologically active molecules. These molecules can interact with various targets in living organisms, such as enzymes or receptors, to produce their effects [].

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.

- Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

- Reduction Reactions: The carbonyl group may be reduced to form alcohol derivatives.

These reactions are fundamental for synthesizing more complex molecules in medicinal chemistry .

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate has shown potential biological activities, particularly in the field of drug development. While specific biological assays may not be extensively documented, compounds with similar structures often exhibit:

- Antimicrobial Activity: Many piperidine derivatives have been studied for their ability to inhibit bacterial growth.

- Anticancer Properties: Some related compounds have demonstrated cytotoxic effects against cancer cell lines.

Further research is necessary to elucidate the specific biological mechanisms and potential therapeutic applications of this compound .

Several synthetic routes have been developed for the preparation of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate:

- Bromination of Piperidine Derivatives: Starting from 4-oxopiperidine, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions.

- Esterification: The carboxylic acid derivative can be reacted with tert-butyl alcohol in the presence of acid catalysts to form the ester.

- Multi-step Synthesis: A combination of these methods can yield the desired compound through sequential reactions, allowing for functional group modifications along the way.

These methods highlight the versatility in synthesizing this compound for research purposes .

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate serves as a valuable building block in organic synthesis. Its applications include:

- Synthesis of Piperidine Derivatives: It acts as a precursor for various piperidine-based compounds that are important in pharmaceuticals.

- Research Tool: Utilized in studies exploring structure-activity relationships within medicinal chemistry.

The compound's unique structure makes it a candidate for further exploration in drug design and development .

Interaction studies involving tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate may focus on its binding affinity to various biological targets. Research on similar compounds suggests that interactions with enzymes or receptors could lead to significant biological effects. Such studies are crucial for understanding how modifications to the piperidine structure influence activity and selectivity against specific targets .

Several compounds share structural similarities with tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, including:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Bromo-piperidin-4-one | C5H8BrN | Lacks ester functionality |

| N-tert-butyl 4-bromopiperidine | C10H16BrN | Similar piperidine structure |

| 4-Oxopiperidine | C5H9NO | No bromine substitution |

Uniqueness

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is unique due to its combination of a bromine atom and a tert-butyl ester group attached to the piperidine ring. This specific arrangement provides distinct reactivity patterns and potential biological activities compared to its analogs.

The historical development of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate synthesis reflects the broader evolution of piperidine chemistry over the past century and a half. The structural elucidation of piperidine itself was a significant challenge in early organic chemistry. In 1852, Auguste Cahours isolated piperidine from pepper, but its structure remained unclear until 1881 when Albert Ladenburg established the six-membered ring structure through exhaustive methylation studies [1]. This foundational work laid the groundwork for understanding piperidine derivatives.

The evolution of synthetic approaches to piperidine derivatives has progressed through several distinct phases. Early synthetic methods relied heavily on classical organic transformations, including reduction of pyridine derivatives and cyclization of linear precursors. The introduction of protecting group chemistry in the mid-20th century revolutionized piperidine synthesis by enabling selective functionalization of specific positions on the ring [2]. The development of N-Boc protection strategies became particularly important for accessing 4-oxopiperidine derivatives, as this protecting group provided both stability and reactivity control.

Modern synthetic approaches have embraced catalytic methodologies and green chemistry principles. The integration of flow chemistry, biocatalysis, and asymmetric catalysis has enabled more efficient and environmentally friendly synthetic routes [3]. These advances have been driven by the increasing importance of piperidine derivatives in pharmaceutical applications, where precise stereochemical control and scalable synthesis are essential.

Conventional Synthetic Pathways

N-Boc Protection Approaches

The N-Boc protection strategy represents one of the most widely utilized approaches for synthesizing tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. This methodology involves the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) to form the carbamate, which provides stability during subsequent functionalization steps [4]. The N-Boc protecting group offers several advantages: it is stable under basic conditions, can be removed under mild acidic conditions, and provides predictable reactivity patterns.

The classical N-Boc protection procedure typically involves treating 4-oxopiperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or diisopropylethylamine in tetrahydrofuran or dichloromethane. The reaction proceeds through nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of Boc2O, followed by elimination of carbon dioxide and tert-butanol. This process generally achieves yields in the range of 85-95% under optimized conditions [5].

Alternative N-Boc protection methodologies have been developed to address specific synthetic challenges. The use of trimethylsilyl chloride in combination with triethylamine and di-tert-butyl dicarbonate has been shown to provide enhanced selectivity in certain cases [6]. This modified protocol involves initial silylation of the piperidine nitrogen, followed by treatment with Boc2O, resulting in improved yields for sterically hindered substrates.

Bromination Methods

Selective Bromination Protocols

The selective bromination of 4-oxopiperidine derivatives represents a critical step in the synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate. Several brominating agents have been employed for this transformation, each offering distinct advantages and limitations. N-Bromosuccinimide (NBS) has emerged as the preferred reagent due to its mild reaction conditions and excellent regioselectivity [7].

The NBS-mediated bromination typically proceeds through an enolate intermediate formed under basic conditions. Treatment of tert-butyl 4-oxopiperidine-1-carboxylate with sodium bis(trimethylsilyl)amide at low temperature generates the kinetic enolate, which undergoes selective α-bromination upon addition of NBS [6]. This protocol achieves yields of approximately 78% with excellent regioselectivity for the 3-position.

Alternative bromination methodologies include the use of molecular bromine in chloroform with disodium hydrogen phosphate as a base. This approach, while providing lower yields (42%), offers the advantage of using readily available reagents [6]. The reaction conditions involve cooling to 5°C and gradual addition of bromine solution, followed by warming to room temperature and extended reaction times.

Regioselectivity Considerations

The regioselectivity of bromination in piperidine systems is governed by several factors, including the electronic properties of the substrate, the nature of the brominating agent, and the reaction conditions. For 4-oxopiperidine derivatives, the carbonyl group activates the adjacent methylene positions toward electrophilic attack, with the 3-position being preferred due to stereoelectronic factors [8].

The choice of base significantly influences regioselectivity outcomes. Lithium diisopropylamide (LDA) tends to favor kinetic enolate formation, leading to selective bromination at the 3-position. In contrast, stronger bases such as sodium hydride can promote equilibration between enolate isomers, potentially reducing selectivity [9]. Temperature control is also crucial, as elevated temperatures may lead to thermodynamic equilibration and decreased regioselectivity.

Computational studies have provided insights into the regioselectivity of bromination reactions. Density functional theory calculations indicate that the 3-position of 4-oxopiperidine exhibits the highest nucleophilicity, consistent with experimental observations [8]. These theoretical predictions have guided the development of improved bromination protocols with enhanced selectivity.

Oxidation Strategies

DMSO-Based Oxidation Methods

Dimethyl sulfoxide-based oxidation methods have played a crucial role in the synthesis of 4-oxopiperidine derivatives. The Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide followed by triethylamine, represents one of the most widely employed protocols for converting 4-hydroxypiperidine precursors to the corresponding ketones [10]. This reaction proceeds through the formation of a chlorodimethylsulfonium intermediate, which reacts with the alcohol to form an alkoxysulfonium species. Subsequent deprotonation and elimination yield the desired ketone.

The Swern oxidation offers several advantages for piperidine synthesis, including mild reaction conditions, excellent functional group tolerance, and high yields (typically 80-95%) [11]. The reaction must be conducted at low temperatures (-78°C) to prevent side reactions and maintain selectivity. The byproducts include dimethyl sulfide, carbon monoxide, and carbon dioxide, which can be easily removed during workup.

The Parikh-Doering oxidation represents an alternative DMSO-based approach that utilizes sulfur trioxide-pyridine complex as the activating agent [12]. This method operates at higher temperatures (0°C to room temperature) and offers improved operational simplicity compared to the Swern procedure. The reaction mechanism involves formation of a pyridinium sulfonate intermediate, followed by alcohol activation and subsequent oxidation. Yields are generally comparable to those obtained with the Swern method (85-95%) [12].

Alternative Oxidation Reagents

Beyond DMSO-based methods, several alternative oxidation reagents have been employed for the preparation of 4-oxopiperidine derivatives. Pyridinium chlorochromate (PCC) represents a classical approach that operates under mild conditions and provides good yields (80-90%) [13]. The reaction mechanism involves coordination of the alcohol to the chromium center, followed by hydride transfer and product formation. However, the use of chromium reagents raises environmental concerns and limits their application in large-scale synthesis.

The Dess-Martin periodinane oxidation offers an alternative approach that operates under neutral conditions and provides excellent yields. This hypervalent iodine reagent activates alcohols through coordination to the iodine center, followed by elimination to form the ketone product. The reaction is compatible with a wide range of functional groups and provides clean reaction profiles [13].

Catalytic oxidation methods using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with terminal oxidants such as sodium hypochlorite or oxone have gained popularity due to their environmental compatibility. These methods operate under mild conditions and can be performed on large scales with minimal waste generation [13].

Modern Synthetic Approaches

Catalyst-Mediated Synthesis

Modern catalyst-mediated approaches to piperidine synthesis have revolutionized the field by enabling highly selective and efficient transformations. Transition metal catalysis has emerged as a powerful tool for constructing complex piperidine architectures with precise control over stereochemistry and regioselectivity. Rhodium-catalyzed carbometalation of dihydropyridines has been developed as a general method for accessing 3-substituted piperidines with excellent enantioselectivity [14]. This approach utilizes chiral bisphosphine ligands to achieve asymmetric induction, providing products with >95% enantiomeric excess.

Iodine-catalyzed cyclization reactions represent another significant advancement in piperidine synthesis. The use of molecular iodine under visible light irradiation enables intramolecular C-H amination to form six-membered rings [15]. This methodology offers advantages over traditional approaches by avoiding harsh reaction conditions and toxic reagents. The reaction proceeds through radical intermediates and provides excellent selectivity for piperidine formation over competing five-membered ring closure.

Palladium-catalyzed coupling reactions have been extensively utilized for the construction of substituted piperidines. Cross-coupling methodologies enable the introduction of diverse substituents at specific positions on the piperidine ring, providing access to complex molecular architectures [16]. These reactions typically proceed under mild conditions and exhibit broad substrate scope, making them valuable tools for medicinal chemistry applications.

Green Chemistry Approaches

The adoption of green chemistry principles has driven the development of more sustainable synthetic approaches to piperidine derivatives. Biocatalytic methods represent a particularly attractive option, offering high selectivity and mild reaction conditions. Enzymatic transamination has been employed for the asymmetric synthesis of chiral piperidines, utilizing engineered transaminases to achieve excellent enantioselectivity [17]. These methods operate under physiological conditions and generate minimal waste, making them suitable for large-scale applications.

Solvent-free reactions have emerged as another important aspect of green piperidine synthesis. The use of ionic liquids as reaction media has enabled efficient cyclization reactions with reduced environmental impact [18]. These methods often provide improved yields and selectivity compared to traditional organic solvents, while offering the advantage of solvent recyclability.

Water-mediated synthesis represents a frontier in environmentally friendly piperidine preparation. The development of water-compatible catalysts and reaction conditions has enabled efficient cyclization reactions in aqueous media [19]. These approaches eliminate the need for organic solvents and provide opportunities for continuous processing and catalyst recovery.

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for piperidine synthesis, offering advantages in terms of reaction control, scalability, and safety. Continuous flow reactors enable precise control over reaction parameters such as temperature, residence time, and mixing, leading to improved yields and selectivity [20]. The use of microreactors provides enhanced heat and mass transfer, enabling reactions that would be difficult or impossible in batch mode.

Electrochemical flow synthesis has been developed for the reductive cyclization of imine precursors to piperidines [21]. This approach utilizes the high surface area of microelectrodes to achieve efficient electron transfer, resulting in improved yields compared to conventional batch electrochemistry. The continuous nature of the process enables preparative-scale synthesis with minimal operator intervention.

Photochemical flow synthesis represents another emerging application in piperidine preparation. The use of flow reactors enables efficient light penetration and uniform irradiation, leading to improved reaction efficiency and reduced side product formation [15]. These methods are particularly valuable for light-sensitive transformations that require precise control over irradiation conditions.

Scale-up Considerations and Industrial Synthesis

The scale-up of piperidine synthesis from laboratory to industrial scales presents unique challenges that require careful consideration of reaction kinetics, heat transfer, and safety factors. Industrial production of piperidine derivatives typically relies on robust, high-yielding processes that can be operated continuously with minimal waste generation. The hydrogenation of pyridine over molybdenum disulfide catalysts represents the most common industrial approach to piperidine itself [22]. This process operates at elevated temperatures (200-250°C) and pressures, requiring specialized equipment and careful process control.

The synthesis of substituted piperidines on industrial scale often involves multi-step sequences that must be optimized for throughput and cost-effectiveness. The use of continuous flow reactors has shown promise for scaling up complex synthetic sequences, enabling better control over reaction parameters and improved safety profiles [23]. Flow chemistry is particularly advantageous for reactions involving hazardous reagents or conditions, as it minimizes the inventory of reactive materials and provides better containment.

Heat transfer considerations become critical during scale-up, particularly for exothermic reactions such as the Swern oxidation. The use of specialized heat exchangers and temperature control systems is essential to maintain reaction selectivity and prevent thermal runaway [24]. Process analytical technology (PAT) has emerged as an important tool for monitoring and controlling large-scale synthesis, enabling real-time adjustment of reaction parameters to maintain product quality.

The development of scalable purification methods is equally important for industrial piperidine synthesis. Traditional column chromatography is generally not suitable for large-scale applications, requiring the development of alternative purification strategies such as crystallization, distillation, or liquid-liquid extraction [25]. The design of efficient purification sequences often determines the overall economics of the synthetic process.

Asymmetric Synthesis and Stereoselectivity

The asymmetric synthesis of piperidine derivatives has become increasingly important due to the prevalence of chiral piperidines in pharmaceutical applications. Several strategies have been developed to achieve high levels of stereoselectivity in piperidine synthesis, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic approaches [26]. The choice of strategy depends on the specific stereochemical requirements and the scale of synthesis.

Chiral auxiliary-based approaches have been extensively developed for asymmetric piperidine synthesis. The use of pseudoephedrine as a chiral auxiliary in aza-Michael reactions has enabled the stereoselective synthesis of β-amino amides, which can be converted to chiral piperidines through subsequent transformations [27]. This approach provides excellent diastereoselectivity and can be applied to a wide range of substrates, making it a valuable tool for medicinal chemistry applications.

Asymmetric catalysis has emerged as a powerful method for accessing chiral piperidines with high enantiomeric purity. The development of chiral ligands for transition metal catalysts has enabled highly enantioselective transformations, including cyclization reactions and functional group manipulations [28]. These methods often provide superior atom economy compared to auxiliary-based approaches and are more suitable for large-scale synthesis.

The nitro-Mannich reaction has been developed as a versatile tool for the asymmetric synthesis of functionalized piperidines. This methodology enables the construction of piperidines with three contiguous stereocenters, providing access to complex molecular architectures with precise stereochemical control [26]. The reaction proceeds through a diastereoselective nitro-Mannich addition followed by reductive cyclization, achieving excellent selectivity for the desired stereoisomers.

Quality Control and Purity Assessment

The quality control and purity assessment of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate require sophisticated analytical methods capable of detecting impurities at trace levels. High-performance liquid chromatography (HPLC) with UV detection represents the most commonly employed method for routine purity analysis [29]. The method typically utilizes reversed-phase chromatography with gradient elution, providing separation of the target compound from synthetic intermediates and degradation products.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as an essential tool for impurity identification and quantification. This technique provides both separation and structural information, enabling the identification of unknown impurities and the establishment of their origins [30]. The high sensitivity of MS detection allows for the quantification of impurities at parts-per-million levels, which is critical for pharmaceutical applications.

Nuclear magnetic resonance (NMR) spectroscopy serves as a complementary technique for structure confirmation and purity assessment. Both 1H and 13C NMR provide detailed structural information and can detect impurities that may not be visible by chromatographic methods [31]. The integration of NMR signals provides quantitative information about the purity of the sample, making it a valuable tool for quality control.

Gas chromatography-mass spectrometry (GC-MS) is particularly useful for the analysis of volatile impurities and degradation products. This technique provides excellent sensitivity and selectivity for compounds that can be volatilized without decomposition [32]. The combination of chromatographic separation and mass spectral identification enables the detection and quantification of trace volatile impurities.

XLogP3

GHS Hazard Statements

H302+H312+H332 (66.67%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant